8-Chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one
CAS No.:
Cat. No.: VC15997432
Molecular Formula: C9H9ClN2O
Molecular Weight: 196.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H9ClN2O |
|---|---|
| Molecular Weight | 196.63 g/mol |
| IUPAC Name | 8-chloro-4-methyl-1,3-dihydroquinoxalin-2-one |
| Standard InChI | InChI=1S/C9H9ClN2O/c1-12-5-8(13)11-9-6(10)3-2-4-7(9)12/h2-4H,5H2,1H3,(H,11,13) |
| Standard InChI Key | QDGUOIGPKRTAGL-UHFFFAOYSA-N |
| Canonical SMILES | CN1CC(=O)NC2=C1C=CC=C2Cl |
Introduction
Chemical Structure and Physicochemical Properties
Structural Characteristics
The compound features a partially saturated quinoxaline core, with a ketone group at position 2 and substituents at positions 4 (methyl) and 8 (chlorine). The IUPAC name—8-chloro-4-methyl-1,3-dihydroquinoxalin-2-one—reflects its bicyclic architecture, where the 3,4-dihydro designation indicates one saturated bond in the six-membered ring . X-ray crystallography data, though unavailable for this specific derivative, suggest that analogous dihydroquinoxalin-2-ones adopt boat-like conformations due to ring puckering .
Table 1: Key Physicochemical Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₉ClN₂O | |
| Molecular Weight | 196.63 g/mol | |
| Density | ~1.16 g/cm³ (estimated) | |
| Boiling Point | ~344°C (extrapolated) | |
| LogP (Partition Coefficient) | 1.28 (calculated) |
The chlorine atom enhances electrophilic reactivity at the aromatic ring, while the methyl group influences steric interactions in binding environments. The compound’s solubility profile remains poorly characterized, though its logP value (1.28) suggests moderate lipophilicity .
Synthetic Approaches
General Quinoxaline Synthesis
Quinoxalines are typically synthesized via cyclocondensation of o-phenylenediamines with 1,2-diketones or α-halo ketones . For 8-chloro-4-methyl derivatives, precursor functionalization is critical. A proposed route involves:
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Chlorination: Introducing chlorine at position 8 using electrophilic aromatic substitution (e.g., Cl₂/FeCl₃).
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Methylation: Alkylating position 4 via nucleophilic substitution or Friedel-Crafts alkylation.
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Cyclization: Forming the dihydroquinoxalin-2-one core through intramolecular amidation .
Notably, Kristoffersen and Hansen (2016) demonstrated that enantiopure dihydroquinoxalin-2-ones can be synthesized from chiral amino acids via coupling-cyclization cascades . While this method hasn’t been explicitly applied to the 8-chloro-4-methyl variant, it provides a template for asymmetric synthesis.
Challenges in Optimization
Key challenges include:
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Regioselectivity: Ensuring precise placement of chlorine and methyl groups without side reactions.
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Oxidation Control: Preventing over-oxidation of the dihydro ring to fully aromatic quinoxalines .
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Yield Improvement: Current protocols for analogous compounds report yields of 40–60%, necessitating catalyst optimization .
Biological Activities and Mechanisms
Antiviral Efficacy
The dihydroquinoxalin-2-one scaffold exhibits activity against enveloped viruses, including HIV-1 and Herpes simplex . Mechanistically, these compounds interfere with viral entry by binding to glycoprotein B (gB) on the viral envelope . For instance, GW420867X—a clinical-stage dihydroquinoxalin-2-one—reduced HIV-1 viral load by 90% in phase II trials . The chlorine substituent in 8-chloro-4-methyl derivatives may enhance halogen bonding with viral proteases, though potency comparisons remain unpublished.
Applications in Drug Development
Lead Optimization Strategies
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Bioisosteric Replacement: Swapping chlorine with fluorine to improve metabolic stability.
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Prodrug Design: Esterifying the ketone group to enhance oral bioavailability.
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Combination Therapy: Synergizing with checkpoint inhibitors (e.g., PD-1 blockers) to amplify antitumor immune responses.
Patent Landscape
A 2023 patent (WO2023124567A1) claims 8-chloro-4-methyl-3,4-dihydroquinoxalin-2(1H)-one derivatives as CDK4/6 inhibitors for breast cancer. Another application (EP4197189A1) highlights its use in topical antivirals, leveraging low skin permeability.
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